8,9-dibromo-4-(4-iodophenyl)-4-azatricyclo[5.2.1.0~2,6~]decane-3,5-dione
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Overview
Description
8,9-dibromo-4-(4-iodophenyl)-4-azatricyclo[5.2.1.0~2,6~]decane-3,5-dione is a complex organic compound with significant potential in various scientific fields. This compound is characterized by the presence of bromine and iodine atoms, which contribute to its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8,9-dibromo-4-(4-iodophenyl)-4-azatricyclo[5.2.1.0~2,6~]decane-3,5-dione typically involves multiple steps, starting from readily available precursors. The key steps include:
Bromination: Introduction of bromine atoms at specific positions on the hexahydro-1H-4,7-methanoisoindole-1,3-dione core.
Iodination: Subsequent iodination of the phenyl ring to introduce the iodine atom.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, reaction time, and the use of catalysts to facilitate the bromination and iodination processes.
Chemical Reactions Analysis
Types of Reactions
8,9-dibromo-4-(4-iodophenyl)-4-azatricyclo[5.2.1.0~2,6~]decane-3,5-dione undergoes various chemical reactions, including:
Substitution Reactions: The bromine and iodine atoms can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.
Common Reagents and Conditions
Substitution: Reagents such as sodium iodide (NaI) or potassium bromide (KBr) in the presence of a suitable solvent.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various halogenated derivatives, while oxidation and reduction can lead to different oxidation states of the compound.
Scientific Research Applications
8,9-dibromo-4-(4-iodophenyl)-4-azatricyclo[5.2.1.0~2,6~]decane-3,5-dione has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Investigated for its potential therapeutic properties.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism by which 8,9-dibromo-4-(4-iodophenyl)-4-azatricyclo[5.2.1.0~2,6~]decane-3,5-dione exerts its effects involves interactions with specific molecular targets. The presence of bromine and iodine atoms can influence the compound’s reactivity and binding affinity to various biological molecules, affecting pathways and processes at the molecular level.
Comparison with Similar Compounds
Similar Compounds
2,5-Dibromo-1,4-dihydroxybenzene: Shares the dibromo functional group but differs in structure and reactivity.
4,7-Dibromo-5,6-difluoro-2-(2-hexyldecyl)-2H-benzo[d][1,2,3]triazole: Another dibromo compound with distinct applications and properties.
Uniqueness
8,9-dibromo-4-(4-iodophenyl)-4-azatricyclo[521
Properties
Molecular Formula |
C15H12Br2INO2 |
---|---|
Molecular Weight |
524.97 g/mol |
IUPAC Name |
[2-(4-bromophenyl)-2-oxoethyl] 3-methyl-2-(4,5,6,7-tetrachloro-1,3-dioxoisoindol-2-yl)butanoate |
InChI |
InChI=1S/C15H12Br2INO2/c16-12-8-5-9(13(12)17)11-10(8)14(20)19(15(11)21)7-3-1-6(18)2-4-7/h1-4,8-13H,5H2 |
InChI Key |
NWNUOQUWQHPNEV-UHFFFAOYSA-N |
SMILES |
C1C2C3C(C1C(C2Br)Br)C(=O)N(C3=O)C4=CC=C(C=C4)I |
Canonical SMILES |
C1C2C3C(C1C(C2Br)Br)C(=O)N(C3=O)C4=CC=C(C=C4)I |
Origin of Product |
United States |
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